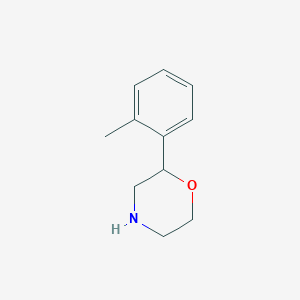
2-(2-Methylphenyl)morpholine
Overview
Description
2-(2-Methylphenyl)morpholine, also known as this compound or 2-MPM, is an organic compound belonging to the morpholine class of compounds. It is an aromatic heterocyclic compound, consisting of a morpholine ring with a methyl substituent on the 2-position. 2-MPM has a variety of applications in the field of scientific research, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1. Neurokinin-1 Receptor Antagonism
A potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist was synthesized using morpholine as a key structural component. This compound, by displacing Substance P from hNK-1 receptors, demonstrated potential for treating conditions like peripheral pain, migraine, chemotherapy-induced emesis, and psychiatric disorders (Hale et al., 1998).
2. Synthesis of Antimicrobial Compounds
Morpholine derivatives have been synthesized and are useful in creating potent antimicrobials, including arecoline derivatives and other compounds (Kumar, Sadashiva, & Rangappa, 2007).
3. In Vivo Pharmacological Assessment
The synthesis of morpholine derivatives and their pharmacological effects on the central nervous system were studied, indicating potential use in developing treatments for neurological disorders (Avramova et al., 1998).
4. Fungicidal Applications
Morpholine derivatives have been developed for fungicidal use, particularly in agriculture. The synthesis and fungicidal activity of specific morpholine derivatives against a variety of fungi demonstrate their potential in managing plant diseases (Bianchi et al., 1992).
5. Thermal Degradation Studies
Studies on the thermal degradation of morpholine derivatives have provided insights into their stability and decomposition, which is crucial for their safe and effective use in various applications (Doğan & Kaya, 2007).
6. Hypocholesterolemic and Hypolipidemic Activity
Research has shown that certain morpholine derivatives possess significant hypocholesterolemic and hypolipidemic activities, suggesting their potential in treating cholesterol-related health issues (Chrysselis, Rekka, & Kourounakis, 2000).
7. Synthesis of Radioligands for PET Imaging
Morpholine-based compounds have been synthesized for use as radioligands in positron emission tomography (PET), aiding in neurological research and potentially in the diagnosis of certain conditions (Lin & Ding, 2004).
8. Structural Analysis in Crystallography
The crystal structure of morpholine derivatives has been studied, providing valuable information for their application in material science and pharmaceuticals (Al-Adiwish, Mouloud Hamza, & Mohamed Hamza, 2019).
Safety and Hazards
“2-(2-Methylphenyl)morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Properties
IUPAC Name |
2-(2-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGQCCVQLJHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603050 | |
| Record name | 2-(2-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017395-56-0 | |
| Record name | 2-(2-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


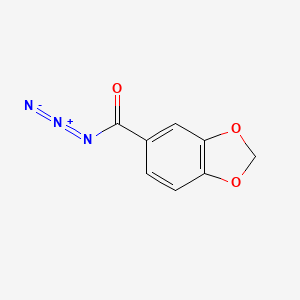
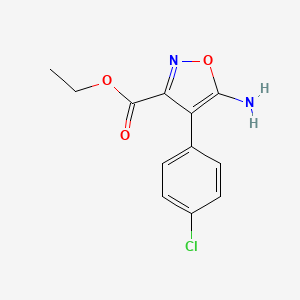
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)

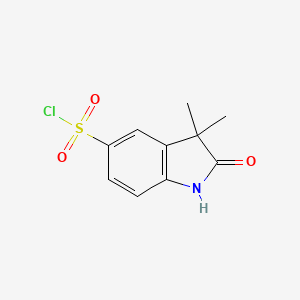
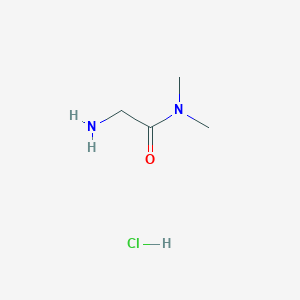

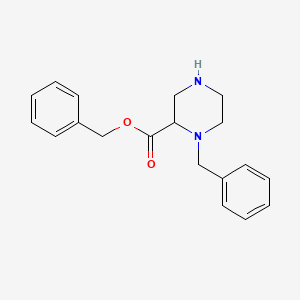
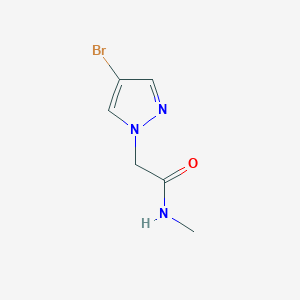
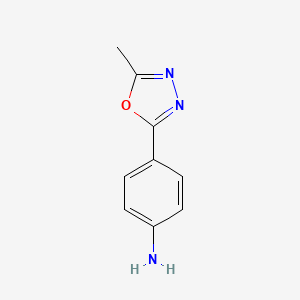

![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)
![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)

